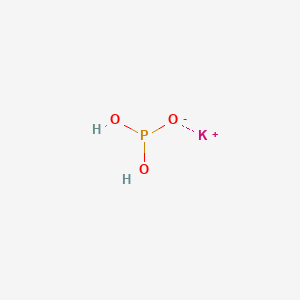

Monopotassium phosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monopotassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and is commonly used in agriculture as a fertilizer and fungicide. The compound is known for its ability to enhance plant resistance to diseases and stress, promoting healthy root development and overall plant growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monopotassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate. The reaction involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate while stirring. The reaction mixture is then filtered to obtain the desired product .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

- Feeding soft water into a reactor.

- Adding phosphorous acid while stirring.

- Charging potassium carbonate after the complete dissolution of phosphorous acid.

- Filtering the reaction mixture to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Monopotassium phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium phosphate.

Reduction: It can be reduced to form phosphine gas.

Substitution: It can react with bases to form different phosphite salts.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

Reduction: Requires a reducing agent such as lithium aluminum hydride.

Substitution: Reacts with bases like sodium hydroxide.

Major Products Formed:

Oxidation: Potassium phosphate.

Reduction: Phosphine gas.

Substitution: Various phosphite salts.

Wissenschaftliche Forschungsanwendungen

Monopotassium phosphite has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer and fungicide to enhance plant growth and resistance to diseases

Chemistry: Used in the synthesis of other phosphite compounds and as a reagent in various chemical reactions.

Biology: Studied for its role in plant physiology and its effects on plant metabolism.

Medicine: Investigated for its potential use in drug formulations and as a nutrient supplement.

Industry: Used in the production of other chemicals and as a component in various industrial processes.

Wirkmechanismus

Monopotassium phosphite exerts its effects through several mechanisms:

Absorption and Mobility: It is highly mobile and can be easily absorbed by plant leaves and roots, moving throughout the plant via xylem and phloem.

Induction of Plant Defense Mechanisms: It stimulates plant defense mechanisms, inducing hypersensitivity reactions and aggregating phenylpropanoid biosynthetic enzymes to inhibit pathogen development.

Nutrient Supply: Provides essential nutrients like potassium and phosphorus, which are crucial for plant growth and development.

Vergleich Mit ähnlichen Verbindungen

Monopotassium phosphate (KH₂PO₄): Used as a fertilizer, food additive, and buffering agent.

Dipotassium phosphate (K₂HPO₄): Used in similar applications as monopotassium phosphate.

Potassium dihydrogen phosphate (KH₂PO₄): Another form of potassium phosphate used in agriculture and industry.

Uniqueness of Monopotassium Phosphite: this compound is unique due to its dual role as a fertilizer and fungicide. Unlike monopotassium phosphate, which primarily serves as a nutrient source, this compound also enhances plant resistance to diseases and stress .

Eigenschaften

Molekularformel |

H2KO3P |

|---|---|

Molekulargewicht |

120.086 g/mol |

IUPAC-Name |

potassium;dihydrogen phosphite |

InChI |

InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |

InChI-Schlüssel |

BZHCGFBZBPVRFE-UHFFFAOYSA-N |

Kanonische SMILES |

OP(O)[O-].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)

![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]carbamoyl]-4-ureido-butyl]carbamoyl]-2-methyl-propyl]hexanamide](/img/structure/B13387968.png)

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)